7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one

Descripción general

Descripción

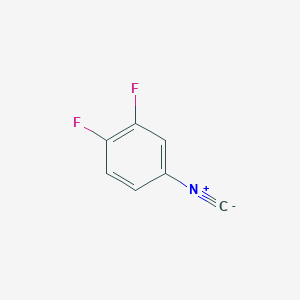

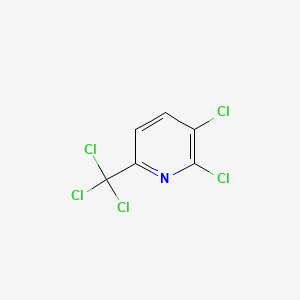

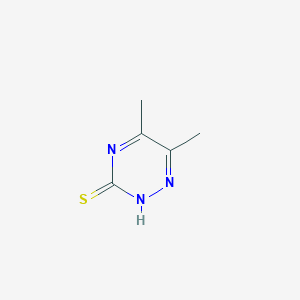

7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one is a fluorogenic indicator suitable for fluorescence . It has a molecular formula of C17H15NO5 and a molecular weight of 313.30 . It is also known by the synonym O7-(Isobutyloxycarbonyl)resorufin .

Molecular Structure Analysis

The SMILES string for 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one isCC(C)COC(=O)Oc1ccc2N=C3C=CC(=O)C=C3Oc2c1 . This provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one is a powder suitable for fluorescence . It has a fluorescence excitation wavelength (λex) of 500 nm and an emission wavelength (λem) of 593 nm in 0.1 M Tris pH 8.0 (after cleavage by esterase) .Aplicaciones Científicas De Investigación

Fluorescence and Colorimetric Analysis

Resorufin-isobutyrate has been widely used in the design of responsive probes for fluorescence and colorimetric analysis . It exhibits a high fluorescence quantum yield, long excitation/emission wavelength, and pronounced ability in both fluorescence and colorimetric analysis .

Detection of Various Analytes

Resorufin-based fluorescent probes have been developed for detecting various analytes, such as cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules .

Bioassays and Imaging

In the past few decades, a number of fluorescent probes have been developed for bioassays and imaging by exploiting different fluorophores, including resorufin .

Sensing of Biogenic Amines

A resorufin-based fluorescence probe has been reported for sensing of various biogenic amines . Upon nucleophilic substitution reaction with biogenic amines, the probe released resorufin, affording strong fluorescence emission .

Detection of Co2+ and Cu+

Taking tetradentate ligands N3O and N4 as binding groups, two “OFF–ON” response probes, ResCo and ResCu, were developed for colorimetric and fluorometric detection of Co2+ and Cu+, respectively . In the presence of Co2+ and Cu+, both of the oxidative benzylic ether (C–O) bonds in probes were cleaved, resulting in a dramatic increase of the emission intensity .

Future Research Perspectives

The current challenges and future research perspectives of resorufin-based responsive fluorescent probes and their biological applications are being investigated . This is expected to promote the further development of resorufin-based responsive fluorescent probes and their biological applications .

Safety and Hazards

Propiedades

IUPAC Name |

2-methylpropyl (7-oxophenoxazin-3-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-10(2)9-21-17(20)22-12-4-6-14-16(8-12)23-15-7-11(19)3-5-13(15)18-14/h3-8,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDFSVVDUVHHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399616 | |

| Record name | 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one | |

CAS RN |

251292-24-7 | |

| Record name | 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethenyl-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]-methyl-phenylsilane](/img/structure/B1623008.png)

![2,2'-{Oxybis[(2,1-phenylene)oxy]}bis(N,N-dicyclohexylacetamide)](/img/structure/B1623010.png)